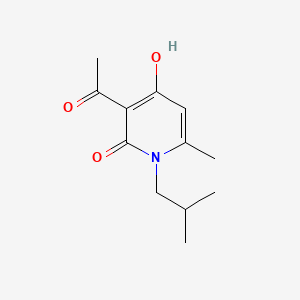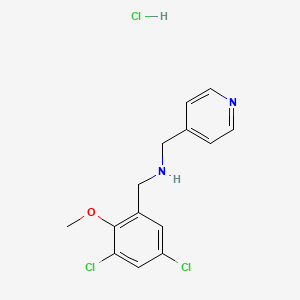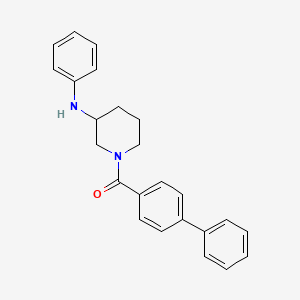
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone
Overview
Description
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone, also known as Deferiprone, is an iron-chelating agent that is used to treat iron overload in patients with thalassemia major and other transfusion-dependent anemias. This compound is a bidentate chelator that forms a stable complex with iron, preventing its accumulation in the body.
Scientific Research Applications
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone has been extensively studied for its therapeutic potential in the treatment of iron overload in patients with thalassemia major and other transfusion-dependent anemias. It has been shown to effectively reduce iron overload and improve clinical outcomes in these patients. Furthermore, this compound has been investigated for its potential use in the treatment of other diseases that are associated with iron overload, such as neurodegenerative disorders and liver diseases.
Mechanism of Action
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone works by chelating iron in the body, forming a stable complex that is excreted in the urine. This prevents the accumulation of iron in the body, which can lead to tissue damage and organ dysfunction. This compound is a bidentate chelator, meaning it forms two bonds with iron, which makes it more effective than other iron-chelating agents.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce iron overload in patients with thalassemia major and other transfusion-dependent anemias. It has also been shown to improve cardiac function, liver function, and bone density in these patients. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease, where iron accumulation has been implicated in disease progression.
Advantages and Limitations for Lab Experiments
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone has several advantages as an iron-chelating agent for lab experiments. It has high selectivity for iron, meaning it does not chelate other metals in the body. It also has a relatively low toxicity profile, making it a safe option for long-term treatment. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone. One area of interest is the use of this compound in the treatment of neurodegenerative disorders, where iron accumulation has been implicated in disease progression. Another area of interest is the development of novel iron-chelating agents that are more effective than this compound in reducing iron overload in the body. Additionally, there is ongoing research into the use of this compound in combination with other therapies to improve clinical outcomes in patients with thalassemia major and other transfusion-dependent anemias.
properties
IUPAC Name |
3-acetyl-4-hydroxy-6-methyl-1-(2-methylpropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)6-13-8(3)5-10(15)11(9(4)14)12(13)16/h5,7,15H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMSKFROSNTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(C)C)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4412237.png)
![9-(3-thienyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4412240.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B4412243.png)
![2-chloro-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4412244.png)
![8-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4412253.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4412259.png)
![N-cyclohexyl-2-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B4412271.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4412274.png)

![4-[(4-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4412291.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412297.png)
![N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)
![2,7-dimethyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412340.png)
